2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C19H16FNOS2 and its molecular weight is 357.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study described the synthesis of sulfide and sulfone derivatives, including compounds structurally related to 2-((4-fluorophenyl)thio)-N-(2-(thiophen-3-yl)benzyl)acetamide. These compounds exhibited antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Antitumor and Anticancer Activities
Several studies have synthesized and evaluated the antitumor and anticancer activities of compounds structurally similar to the chemical . For example, new derivatives were tested in vitro against various human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study focused on derivatives as PI3K/mTOR dual inhibitors, highlighting their potential in cancer therapy due to improved metabolic stability and efficacy (Stec et al., 2011).
Enhancing Antibiotic Efficacy
Research has also been conducted on enhancing the permeability and efficacy of antibiotic resistance inhibitors, with derivatives showing improved ability to cross bacterial membranes, thus potentiating the activity of beta-lactam antibiotics in resistant bacteria (Venturelli et al., 2007).
Anti-inflammatory Activity
Compounds structurally related have been synthesized and assessed for anti-inflammatory activity, with some showing significant results in experimental models (Sunder & Maleraju, 2013).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives, including those similar to the chemical , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing promising results in inhibiting cell proliferation of various cancer cell lines (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNOS2/c20-16-5-7-17(8-6-16)24-13-19(22)21-11-14-3-1-2-4-18(14)15-9-10-23-12-15/h1-10,12H,11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWISMDGGBMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.